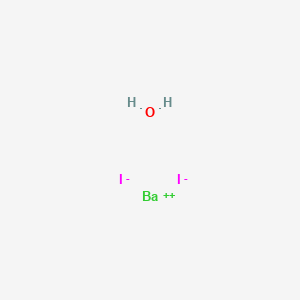
2,3-Diamino-4-picoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diamino-4-picoline dihydrochloride, also known as 2,3-DAP, is an organic compound that is widely used in scientific research and laboratory experiments. It is a white, water-soluble powder with a molecular weight of 214.05 g/mol and a melting point of 200-202°C. 2,3-DAP is a derivative of pyridine, a heterocyclic aromatic compound, and is a precursor to a variety of other compounds.
科学的研究の応用
2,3-Diamino-4-picoline dihydrochloride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, catalysts, and other materials.
作用機序
2,3-Diamino-4-picoline dihydrochloride acts as an electron-withdrawing group in organic reactions, which allows it to be used as a catalyst in a variety of chemical reactions. It can also act as an acid or a base in certain reactions, allowing it to be used in a variety of synthetic processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and analgesic effects, as well as to reduce the severity of some types of cancer. It has also been found to have antioxidant, antifungal, and antibacterial properties.
実験室実験の利点と制限
2,3-Diamino-4-picoline dihydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and high availability, making it a cost-effective choice for many experiments. It is also relatively easy to use and can be stored for long periods of time without losing its effectiveness. However, it is not suitable for use in high-temperature reactions, and its solubility in water is limited.
将来の方向性
There are a number of potential future directions for the use of 2,3-Diamino-4-picoline dihydrochloride in scientific research. For example, it could be used as a reagent in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the development of new catalysts and polymers. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for various diseases and conditions.
合成法
2,3-Diamino-4-picoline dihydrochloride is most commonly synthesized from the reaction of pyridine and formaldehyde. In this reaction, pyridine is first treated with formaldehyde to form pyridinium formate, which is then treated with concentrated hydrochloric acid to form this compound. This reaction is known as the Arndt-Eistert synthesis and is a common method for producing this compound.
特性
IUPAC Name |
4-methylpyridine-2,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-4-2-3-9-6(8)5(4)7;;/h2-3H,7H2,1H3,(H2,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIMCTBYJGCAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)


![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)

![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)


![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)



